3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including an imidazole ring, a piperidine ring, and a quinazolinone ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. While specific synthesis methods for this exact compound are not available in the literature, imidazole derivatives are typically synthesized using methods such as the Van Leusen Imidazole Synthesis . This method involves the reaction of tosylmethyl isocyanide (TosMIC) reagents with imines .Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups and rings. The imidazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms . The piperidine ring is a six-membered ring containing five carbon atoms and one nitrogen atom. The quinazolinone ring is a fused ring system containing two nitrogen atoms .Properties
IUPAC Name |
3-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O3S/c1-4-25-13-20(24-14(25)2)31(29,30)26-9-7-16(8-10-26)12-27-15(3)23-19-11-17(22)5-6-18(19)21(27)28/h5-6,11,13,16H,4,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPGISBDWVZUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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